molecular formula C16H10N4O3S B14935999 N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide

N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B14935999
M. Wt: 338.3 g/mol
InChI Key: POIGHTRSWNBOPG-UHFFFAOYSA-N
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Description

N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and an isothiochromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the triazole ring through cyclization reactions. The isothiochromene moiety is then incorporated via a series of condensation reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as thionyl chloride and ammonia .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable reagents, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, which has applications in polymer chemistry .

Scientific Research Applications

N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The triazole ring is known to interact with metal ions, which can further modulate the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C16H10N4O3S

Molecular Weight

338.3 g/mol

IUPAC Name

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C16H10N4O3S/c21-14(12-8-9-4-1-2-5-10(9)15(22)24-12)18-16-17-13(19-20-16)11-6-3-7-23-11/h1-8H,(H2,17,18,19,20,21)

InChI Key

POIGHTRSWNBOPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=NNC(=N3)C4=CC=CO4

Origin of Product

United States

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